

2-(4-Chlorobenzoyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Chlorobenzoyl)benzoic acid

Cat. No.: B118835

[Get Quote](#)

An In-Depth Technical Guide to **2-(4-Chlorobenzoyl)benzoic Acid**

Abstract

This technical guide provides a comprehensive overview of **2-(4-Chlorobenzoyl)benzoic acid** (CBBA), a pivotal chemical intermediate in the pharmaceutical and polymer industries. This document delves into the core physicochemical properties, detailed synthesis protocols, significant applications, and essential safety and handling procedures for CBBA. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in advanced chemical applications.

Chemical Identity and Physicochemical Properties

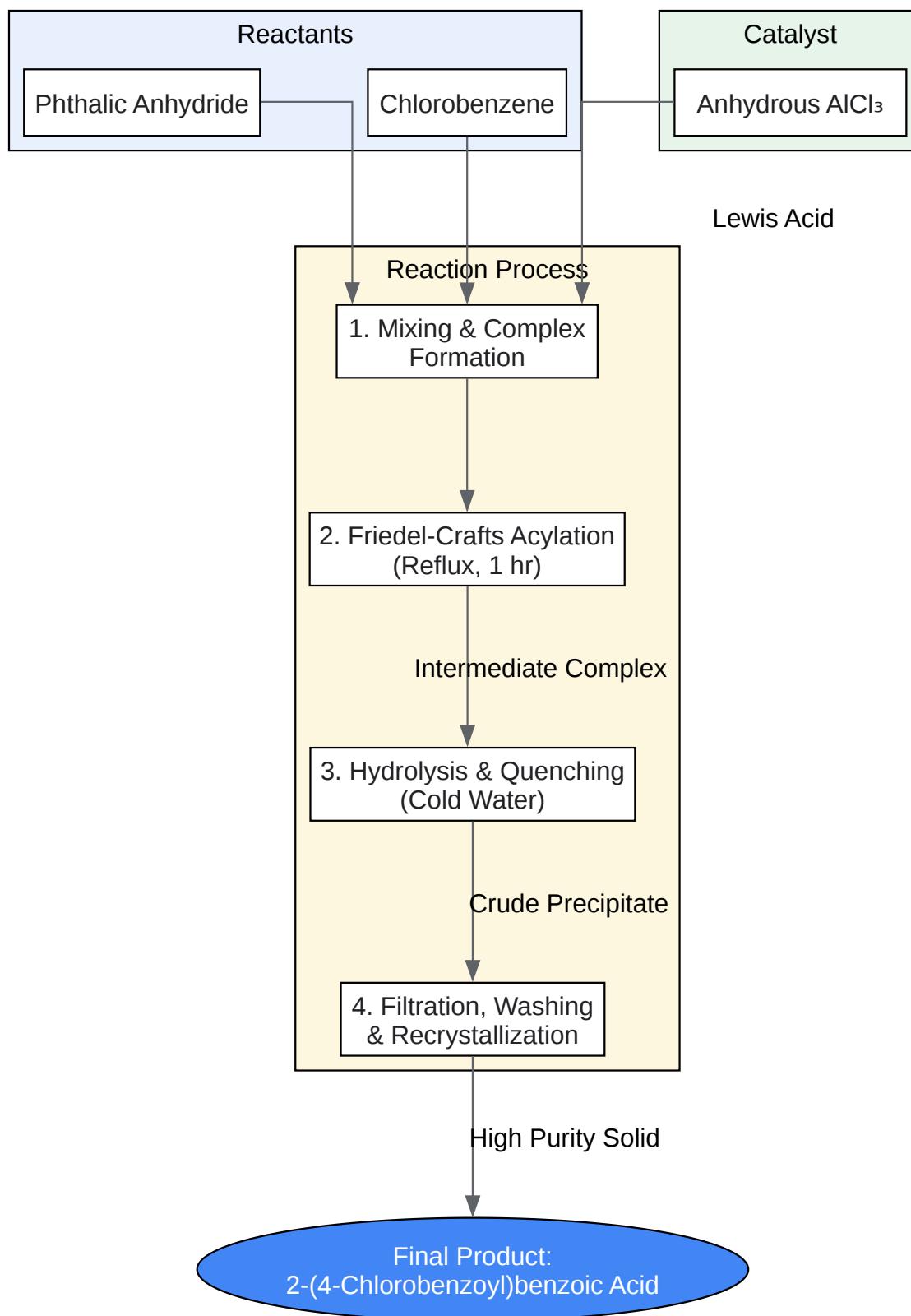
2-(4-Chlorobenzoyl)benzoic acid, systematically named in IUPAC nomenclature as **2-(4-chlorobenzoyl)benzoic acid**, is an aromatic carboxylic acid.^{[1][2]} Its structure, featuring a benzoic acid core substituted with a 4-chlorobenzoyl group, makes it a versatile precursor in organic synthesis.^[3] The compound typically appears as a white to off-white crystalline solid.^[3] ^{[4][5]}

Key identifying information and physical properties are summarized below for quick reference. Understanding these properties is fundamental for designing experiments, developing purification strategies, and ensuring safe handling.

Property	Value	Source(s)
Molecular Formula	$C_{14}H_9ClO_3$	[1] [4] [6] [7] [8]
Molecular Weight	260.67 g/mol	[1] [4] [6] [7] [9] [10]
CAS Number	85-56-3	[1] [2] [4] [6] [11]
EC Number	201-615-9	[1] [10] [12]
Physical Appearance	White to Off-White Powder/Solid	[4] [9] [12]
Melting Point	146-150 °C	[4] [11] [12]
Boiling Point (Predicted)	470.8 ± 30.0 °C	[11]
Solubility	Sparingly soluble in water; Soluble in organic solvents like acetone, ethanol, and acetonitrile.	[3] [4]
IUPAC Name	2-(4-chlorobenzoyl)benzoic acid	[1] [2]

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing **2-(4-Chlorobenzoyl)benzoic acid** is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[\[13\]](#)[\[14\]](#) This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride ($AlCl_3$).


The causality of this experimental choice is clear: $AlCl_3$ coordinates with the carbonyl oxygen of the phthalic anhydride, activating it and generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich chlorobenzene ring to form the new carbon-carbon bond. Anhydrous conditions are critical, as the presence of water would hydrolyze the $AlCl_3$ catalyst, rendering it inactive.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for producing high-purity CBBA.

- **Reactor Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube), and a powder funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.
- **Charge Reactants:** To the flask, add chlorobenzene (122 ml, dried).[13] Begin stirring and add phthalic anhydride (30 g, 0.2 mol).[13]
- **Catalyst Addition:** Carefully and portion-wise, add anhydrous aluminum chloride (64 g, 0.48 mol) through the powder funnel.[13] This step is exothermic, and the temperature will rise. The rate of addition should be controlled to maintain a manageable reaction temperature.
- **Reaction & Reflux:** The reaction mixture will warm and begin to reflux. Maintain a moderate reflux for 1 hour.[13] An ice bath can be used to control the exotherm if necessary.[13] The reaction progress can be monitored by the cessation of HCl gas evolution.
- **Quenching & Hydrolysis:** After the reflux period, cool the solidified reaction mixture in an ice bath. Very slowly and cautiously, add 300 ml of cold water dropwise to quench the reaction and hydrolyze the aluminum chloride complex.[13] This step is highly exothermic and will generate significant HCl fumes; it must be performed in a well-ventilated fume hood.
- **Isolation of Crude Product:** The hydrolysis will result in the precipitation of the crude product. Isolate the white precipitate by vacuum filtration.
- **Purification:** Wash the crude solid thoroughly with water to remove inorganic salts, followed by a wash with cold ethanol to remove unreacted starting materials.[13] For higher purity, the crude crystals can be recrystallized from a suitable solvent like benzene or an ethanol/water mixture.[13]
- **Drying & Characterization:** Dry the purified crystals under vacuum to yield the final product (Typical Yield: ~38 g).[13] Confirm identity and purity via melting point analysis and HPLC.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts acylation workflow for CBBA synthesis.

Key Applications and Areas of Research

2-(4-Chlorobenzoyl)benzoic acid is not an end product but a crucial building block, valued for its utility in constructing more complex molecular architectures.

- Pharmaceutical Intermediates: CBBA's most prominent role is as a key raw material for Active Pharmaceutical Ingredients (APIs).[\[15\]](#) It is indispensable for the synthesis of:
 - Chlorthalidone: A widely prescribed diuretic used for treating hypertension and edema.[\[4\]](#)
[\[15\]](#)
 - Mazindol: A sympathomimetic amine used for the short-term treatment of obesity.[\[4\]](#)[\[15\]](#)
The purity of the starting CBBA is directly correlated to the efficacy and safety profile of the final drug substance.
- Polymer Science: In material science, CBBA is used to prepare bisphthalazinone monomers.[\[4\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#) These monomers are essential for synthesizing high-performance polymers such as poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which are known for their excellent thermal stability and mechanical properties.[\[4\]](#)[\[9\]](#)[\[10\]](#)
- Organic Synthesis and Photoluminescence: The compound serves as a general-purpose intermediate in various organic syntheses.[\[9\]](#) Furthermore, research has shown that **2-(4-Chlorobenzoyl)benzoic acid** can form complexes with rare-earth metals like europium and terbium, resulting in materials with interesting photoluminescent properties, suggesting potential applications in sensors or optical devices.[\[9\]](#)[\[10\]](#)

Safety, Handling, and Hazard Management

Authoritative safety data indicates that **2-(4-Chlorobenzoyl)benzoic acid** is a hazardous substance that requires careful handling to minimize risk to personnel.[\[1\]](#)[\[16\]](#)

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[\[1\]](#)
- Skin Irritation (Category 2): H315 - Causes skin irritation.[\[1\]](#)[\[16\]](#)
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[\[1\]](#)[\[16\]](#)

- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][16]

Protocol for Safe Handling

A self-validating safety protocol ensures that risks are systematically controlled.

- Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[16][17]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[16][18]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use.[16] Employ proper glove removal technique to avoid skin contact.[16]
 - Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is required.[12]
 - Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[16]
- Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[16][18] Do not eat, drink, or smoke in the work area.[17]
- Storage: Store in a cool, dry place in a tightly sealed container.[11][16] Keep away from incompatible materials.
- First Aid Measures:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[16][17]
 - In case of skin contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[16][17]

- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical advice.[16][17]
- If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[16][17]

Conclusion

2-(4-Chlorobenzoyl)benzoic acid is a compound of significant industrial importance, primarily serving as a high-value intermediate. Its well-defined synthesis via Friedel-Crafts acylation and its critical role in the production of life-saving drugs and advanced polymers underscore its value. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is paramount for leveraging its full potential in research and development.

References

- 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem.
- 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals. Sarex. [\[Link\]](#)
- Synthesis of **2-(4-Chlorobenzoyl)benzoic acid** - PrepChem.com. PrepChem. [\[Link\]](#)
- Thermophysical Properties of **2-(4-Chlorobenzoyl)benzoic acid** - Chemcasts. Chemcasts. [\[Link\]](#)
- The Essential Role of **2-(4-Chlorobenzoyl)benzoic Acid** in API Manufacturing.
- Safety Data Sheet: 2-Chlorobenzoic acid - Carl ROTH. Carl ROTH. [\[Link\]](#)
- 2-(4'-CHLOROBENZOYL)BENZOIC ACID - gsrs.
- Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India. Universal Aroma. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]

- 3. CAS 85-56-3: 2-(4-Chlorobenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 4. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 5. Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]
- 6. scbt.com [scbt.com]
- 7. 2-(4-Chlorobenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 2-(4-Chlorobenzoyl)benzoic acid | 85-56-3 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-(4-Chlorobenzoyl)benzoic acid | 85-56-3 [m.chemicalbook.com]
- 12. 2-(4-Chlorobenzoyl)benzoic acid 98 85-56-3 [sigmaaldrich.com]
- 13. prepchem.com [prepchem.com]
- 14. Page loading... [guidechem.com]
- 15. nbanno.com [nbanno.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [2-(4-Chlorobenzoyl)benzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118835#2-4-chlorobenzoyl-benzoic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com